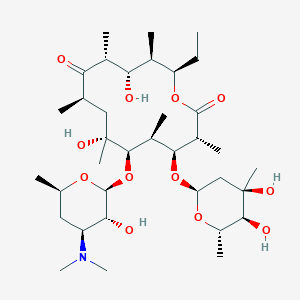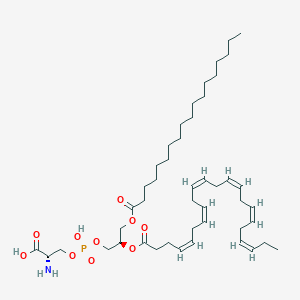
coenzyme B(3-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coenzyme B(3-) is trianion of coenzyme B. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a coenzyme B.
Applications De Recherche Scientifique
Neuroprotective Role in Central Nervous System
Coenzyme B3, also known as Niacin or Vitamin B3, plays a critical role in the central nervous system. It is involved in gene expression, cell cycle progression, DNA repair, and cell death. Its neuroprotective properties are particularly significant in neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s, as well as in other neuropathological conditions such as ischemic and traumatic injuries, headaches, and psychiatric disorders (Gasperi et al., 2019).
Role in Early Earth’s Biochemistry
Coenzymes, including B vitamins like B3, are critical in various biological processes such as DNA repair, electron transfer, and fatty acid synthesis. Their complex structures and evidence of ancient origins suggest that B vitamins, including B3, might have played a vital role in early Earth's biochemistry and the evolution of life (Monteverde et al., 2017).
Essential for Mitochondrial Function
Coenzyme B3 is crucial for mitochondrial energy metabolism. Its deficiency affects mitochondrial function, leading to issues in oxidative phosphorylation and energy production. This has implications for conditions related to energy metabolism and mitochondrial toxicity (Depeint et al., 2006).
Production in Microbial Systems
Research demonstrates the ability to engineer microbial systems like Escherichia coli to produce coenzyme B12, a complex molecule related to B3, under both anaerobic and aerobic conditions. This has significant implications for the cost-effective production of coenzyme B12 and potentially other B vitamins (Ko et al., 2014).
NAD+ Metabolism and Cellular Health
Coenzyme B3 plays a pivotal role in the metabolism of NAD+, which is essential for energy metabolism, cell protection, and biosynthesis. The dynamics within NAD+ metabolism can trigger major signaling processes that influence cellular health, making it a potential target for treating various diseases (Yang & Sauve, 2016).
Role in Neurocognitive Function
Nicotinamide, a form of vitamin B3, is investigated for its neuroprotective effects in conditions like cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries. This underlines the importance of coenzyme B3 in maintaining and enhancing neurocognitive function (Rennie et al., 2015).
Biochemical Properties of Niacin (B3)
Niacin, or vitamin B3, plays a central role in energy metabolism, acting as a hydride ion acceptor in various cellular oxidation-reduction reactions. This highlights its integral role in the biochemical processes of life forms (Aguilera-Méndez et al., 2012).
Photodissociation of Co-C Bond in Coenzyme B12
Research into the photodissociation of the Co-C bond in coenzyme B12 provides insights into the biochemical mechanisms of B12-dependent enzymes. This contributes to our understanding of the role of coenzyme B12 in biological systems (Liu et al., 2014).
Propriétés
Formule moléculaire |
C11H19NO7PS-3 |
|---|---|
Poids moléculaire |
340.31 g/mol |
Nom IUPAC |
(2S,3R)-3-phosphonatooxy-2-(7-sulfanylheptanoylamino)butanoate |
InChI |
InChI=1S/C11H22NO7PS/c1-8(19-20(16,17)18)10(11(14)15)12-9(13)6-4-2-3-5-7-21/h8,10,21H,2-7H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)/p-3/t8-,10+/m1/s1 |
Clé InChI |
JBJSVEVEEGOEBZ-SCZZXKLOSA-K |
SMILES isomérique |
C[C@H]([C@@H](C(=O)[O-])NC(=O)CCCCCCS)OP(=O)([O-])[O-] |
SMILES canonique |
CC(C(C(=O)[O-])NC(=O)CCCCCCS)OP(=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Calixresorc[6]arene](/img/structure/B1263265.png)

![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)
